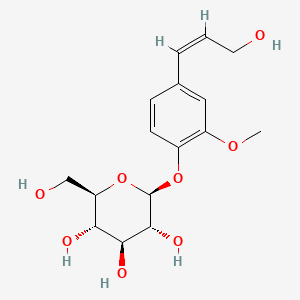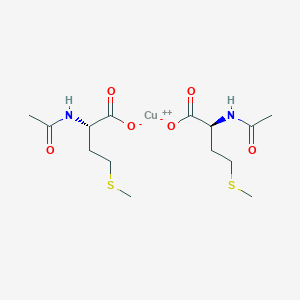
(Z)-Coniferin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Coniferin is a natural product found in Fagus sylvatica, Broussonetia papyrifera, and Fagus grandifolia with data available.
Applications De Recherche Scientifique
Coniferin in Lignin Biosynthesis
Coniferin plays a significant role in lignin biosynthesis in plants. It is a glucoside of coniferyl alcohol and acts as a precursor for gymnosperm lignin. Studies have shown that coniferin's content in the cambial zone can serve as a biochemical indicator for wood formation in conifers. Its presence is specifically associated with the annual cycle of growth and dormancy in plants (Förster, Pommer, & Savidge, 2000).
Distribution in Plant Tissues
Coniferin's distribution within plant tissues has been a subject of research to understand its role in planta. In a study using Ginkgo biloba, coniferin was found to be stored in the vacuoles of tracheid cells in differentiating xylem, indicating its role as a lignin precursor (Aoki et al., 2016). Additionally, its presence in cambia of various conifers suggests its involvement in tracheid differentiation (Savidge, 1989).
Role in Lignification Process
The role of coniferin in lignification, specifically in the cell wall formation during xylem differentiation, has been emphasized. Raman microscopy studies on Japanese cypress (Chamaecyparis obtusa) revealed coniferin's presence in developing secondary walls during the formation of the S2 and S3 layers (Morikawa et al., 2009). This suggests its vital role in the lignification process.
Metabolization and Turnover
Research on pine seedlings showed that coniferin undergoes a turnover with a specific half-life, indicating its transient nature and possible role as an intermediate in lignin biosynthesis (Marcinowski & Grisebach, 1977).
Coniferin β-glucosidase
The enzyme coniferin β-glucosidase, which hydrolyzes coniferin to release coniferyl alcohol, has been studied for its role in the final stages of lignin biosynthesis. Its activity is localized specifically in the differentiating xylem, highlighting its crucial function in lignin formation (Dharmawardhana, Ellis, & Carlson, 1995).
Coniferin and Plant Development
The level of coniferin in buds during their formation might influence the size and complexity of buds in Norway spruce, as cytokinins play a key role in bud development. This suggests a potential link between coniferin levels and plant developmental processes (Bollmark, Chen, Moritz, & Eliasson, 1995).
Propriétés
Numéro CAS |
109361-66-2 |
|---|---|
Nom du produit |
(Z)-Coniferin |
Formule moléculaire |
C16H22O8 |
Poids moléculaire |
342.344 |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(Z)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H22O8/c1-22-11-7-9(3-2-6-17)4-5-10(11)23-16-15(21)14(20)13(19)12(8-18)24-16/h2-5,7,12-21H,6,8H2,1H3/b3-2-/t12-,13-,14+,15-,16-/m1/s1 |
Clé InChI |
SFLMUHDGSQZDOW-JNDSXIQISA-N |
SMILES |
COC1=C(C=CC(=C1)C=CCO)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1S,2R,5R,7R,8R,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]-8-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]-5-methyltetrazole](/img/structure/B561392.png)
![6-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B561393.png)
![Cyclopropanecarbonyl chloride, 2-(1,3-butadienyl)-, [1alpha,2alpha(E)]- (9CI)](/img/no-structure.png)
![tert-Butyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B561399.png)

![1-[(4-Hydroxy-2-methylpentan-2-yl)trioxidanyl]-4,4-dimethylpentan-1-one](/img/structure/B561405.png)
![N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide](/img/structure/B561406.png)

